(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone - 1173030-26-6

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Catalog Number: EVT-2954866
CAS Number: 1173030-26-6
Molecular Formula: C18H17FN6O
Molecular Weight: 352.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

Compound Description: This compound is the hydrochloride salt of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. It was structurally characterized and compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

Relevance: This compound shares the piperazine core with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. Additionally, both compounds feature aromatic substituents on the piperazine nitrogen, with one compound showcasing a phenylpyridine moiety and the other a fluorophenylmethanone group. []

5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole

Compound Description: This compound belongs to a series of novel benzimidazole derivatives synthesized and evaluated for their urease inhibition activity. These compounds demonstrated promising inhibitory activity with IC50 values ranging from 3.06 to 4.40 µM. []

Relevance: This compound shares the piperazine core with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. Furthermore, both compounds utilize fluorinated aromatic substituents on the piperazine ring. []

({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-methylphenyl)methanone

Compound Description: This compound, also referred to as (1E)-IPMM, exhibits anti-Candida activity. Its structural properties were investigated using vibrational spectral analysis and density functional theory (DFT) calculations. []

Relevance: This compound shares the 1H-imidazol-1-yl moiety with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. Both compounds feature this moiety linked to a larger aromatic system, emphasizing the potential importance of this structural element for biological activity. []

Bis(4-(1H-imidazol-1-yl)phenyl)methanone

Compound Description: This compound, denoted as L1 in several papers, is frequently used as a building block in the construction of coordination polymers (CPs). It has been utilized to prepare CPs with various metal ions, including cobalt. [, ]

Relevance: This compound is a dimer of the (1H-imidazol-1-yl)phenyl)methanone unit present in (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. The presence of two such units in L1 highlights the potential for forming extended structures through metal coordination. [, ]

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: This compound is a potent aromatase inhibitor. It exhibits a propeller shape and features a combination of hydrophobic interactions, heme Fe coordination, and hydrogen bonding, contributing to its strong inhibitory potency. []

Relevance: This compound shares the (4-fluorophenyl)(1H-imidazol-1-yl)methyl fragment with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, highlighting the importance of this structural motif for biological activity. []

1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole

Compound Description: This pharmaceutical compound has been investigated using X-ray diffraction and DFT calculations to elucidate its structure and properties. []

Relevance: This compound shares the 4-fluorophenylpiperazin-1-yl fragment with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, demonstrating the prevalence of this structural element in drug design. []

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide

Compound Description: This compound was a former antiasthma drug candidate. Its synthesis involved a palladium-catalyzed carbon-sulfur bond formation using modified Migita reaction conditions. []

Relevance: This compound features a 2-methyl-1H-imidazol-1-yl group, a close structural analog of the 1H-imidazol-1-yl moiety present in (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. The comparison of these moieties highlights the exploration of different imidazole substitutions in drug development. []

((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone

Compound Description: This compound is a DPP-IV inhibitor. Its metabolism, excretion, and pharmacokinetic properties have been studied in rat, dog, and human models. []

Relevance: This compound features a pyrimidin-2-yl piperazine core, a close structural analogue to the 1H-imidazol-1-yl pyrimidine piperazine core present in (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. This similarity suggests that modifying the heterocyclic ring within the piperazine-linked system can lead to compounds with different biological activities. []

methanone derivatives

Compound Description: This series of compounds, encompassing specific examples like methanone, methanone, methanone, and methanone, were synthesized and characterized for their structural and supramolecular properties. []

Relevance: These compounds share the piperazin-1-yl methanone core structure with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. The diversity in aryl substitutions on the piperazine ring highlights the potential for exploring different structural variations within this core scaffold. []

2(-4(chloro phenyl-1H- benzo[d]imidazol)-1-yl)phenyl)methanone

Compound Description: This compound, referred to as CBIPM, exhibited good corrosion inhibition properties for mild steel in acidic media, achieving an inhibition efficiency of 98.9% at 10-3 M concentration. []

Relevance: This compound shares the phenyl methanone core structure with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. Although the overall structures differ, the shared core element suggests the importance of this moiety for specific interactions. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone

Compound Description: This compound, identified as CORT125134, is a selective glucocorticoid receptor (GR) antagonist currently being evaluated in a phase 2 clinical study for Cushing's syndrome. []

Relevance: This compound, while structurally distinct, highlights the exploration of different heterocyclic and aromatic ring systems linked by a methanone bridge, showcasing the diversity of structures that can be investigated for their biological activities. Comparing this compound to (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone emphasizes the impact of varying core structures and substituents on biological target selectivity. []

1-(3′,6′-Dihy­droxy-3-oxo-3H-spiro­[isobenzo­furan-1,9′-xanthen]-5-yl)-3-[4-({4-[1-(4-fluoro­phen­yl)-1H-imidazol-5-yl]pyridin-2-yl}amino)­phen­yl]thio­urea methanol monosolvate

Compound Description: This compound was synthesized as a probe for a fluorescence polarization-based competition binding assay. Its intricate structure, including an isobenzofuran fused-ring system, a xanthene system, and a 4-fluorophenyl-1H-imidazol-5-yl moiety, was elucidated through X-ray crystallography. []

Relevance: This compound contains the 4-fluorophenyl-1H-imidazol-5-yl fragment, a regioisomer of the 1H-imidazol-1-yl group present in (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. This comparison highlights the investigation of positional isomers within the imidazole ring for potential variations in biological activity. []

3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1, 2, 4-oxadiazole (DDO7232)

Compound Description: This compound, named DDO7232, is a potent Nrf2/ARE inducer that has shown efficacy in ameliorating DSS-induced murine colitis and protecting NCM460 cells against oxidative stress via ERK1/2 phosphorylation. []

Relevance: Though structurally different from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, this compound illustrates the exploration of diverse heterocyclic systems, such as the benzimidazole and oxadiazole moieties, in drug design for targeting specific biological pathways. []

[4 [4- (5-aminomethyl-2-fluorophenyl) piperidin-1-yl] - (1H-pyrrolopyridinyl) -methanone

Compound Description: This compound and its derivatives were described as potential tryptase mast cell inhibitors. Further modifications led to the development of a crystalline form of the benzoate salt of [4-(5-aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]-methanone, a promising candidate for tryptase inhibition. [, ]

Relevance: While the core structure differs from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, the shared presence of a fluorophenyl moiety attached to a nitrogen-containing heterocycle connected to a methanone bridge indicates a common strategy for creating compounds with potential biological activity. The modifications and salt formations in these related compounds exemplify the efforts to optimize drug-like properties. [, ]

Bis(1H‐benzotriazol‐1‐yl)‐methanone

Compound Description: This compound, also known as 1,1-carbonylbisbenzotriazole, is a reagent used for various chemical transformations, including alkylation with alcohols, preparation of ureas, amides, and nitriles. []

Relevance: While not directly comparable to (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone in terms of biological activity, this compound features a methanone bridge linking two benzotriazole units. This structural motif highlights the versatility of the methanone group in creating compounds with distinct chemical and biological properties. []

1-(2,5-Dimethoxybenzyl)-4-arylpiperazines

Compound Description: This series of compounds, including specific examples like 1-(2,5-dimethoxybenzyl)-4-(4-trifluoromethylphenyl), were synthesized and evaluated for their antioxidant capacity, MAO, ChE, and GPCR activities. Some of these compounds exhibited low-micromolar affinities for the tested proteins, with compound 5 showing the most potent interaction with the 5-HT6 serotonin receptor (Ki = 0.7 μM). []

Relevance: These compounds share the piperazine core with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. The diverse aryl substitutions on the piperazine nitrogen in these compounds emphasize the exploration of different structural variations within this core scaffold for modulating biological activity. []

N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl))-2-(4-arylpiperazin-1-yl) and N-(5-nitrothiazol-2-yl)-2-(4-arylpiperazin-1-yl) derivatives

Compound Description: These series of compounds were synthesized and tested for their antioxidant capacity, MAO, ChE, and GPCR activities. Several compounds demonstrated potent antioxidant properties, with compound 23 identified as a promising low-micromolar MAO−B/5-HT6 dual inhibitor lead. []

Relevance: These compounds share the arylpiperazin-1-yl core structure with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. The variations in heterocyclic ring systems linked to the piperazine nitrogen highlight the exploration of different structural features for modulating biological activity and targeting multiple biological targets. []

(3-cyano-1H-indol-7-yl)[4-(4-fluorophenethyl)piperazin-1-yl]-methanone

Compound Description: This compound is a tryptase mast cell inhibitor. Its synthesis involves a multistep process starting from an indole ester. []

Relevance: This compound features a 4-fluorophenethyl piperazine moiety, closely related to the 4-fluorophenyl piperazine unit present in (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. This similarity suggests the potential importance of this structural element for tryptase inhibition. []

5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole Derivatives

Compound Description: This series of compounds was investigated for their pesticidal activities against mosquito larvae (Culex pipiens pallens) and a phytopathogenic fungus (Phytophthora capsici). Among these derivatives, 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine (VIII-6) exhibited the most potent antifungal activity in vivo. []

Relevance: While these compounds are structurally distinct from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, they demonstrate the exploration of various heterocyclic systems, such as pyrimidine, thiophene, and thiazole rings, for developing compounds with pesticidal activity. []

2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboni

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant and antimicrobial activities. Some compounds demonstrated high antioxidant activity, and several exhibited high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. []

Relevance: Though structurally diverse, these compounds, like (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, exemplify the exploration of various heterocyclic systems, including benzimidazole, pyrazole, oxadiazole, and triazolopyridine moieties, for creating compounds with diverse biological activities. []

Diethyl (1RS,3aSR,6aSR)-5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole-1-phosphonate (B06) and diethyl [(1-(3-chloro-4-fluorobenzyl)-5,5-dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-4-yl]phosphonate] (MCR5)

Compound Description: These compounds are imidazoline 2 receptor (I2R) ligands. While B06 exhibits I2R selectivity, MCR5 induced vasodilation through I2R-independent mechanisms, primarily involving activation of smooth muscle KATP channels and inhibition of L-type voltage-gated Ca2+ channels. []

Relevance: These compounds, although structurally distinct from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, showcase the exploration of 3-chloro-4-fluorophenyl and imidazole-based structures for targeting specific receptors. The finding that MCR5 acts through off-target mechanisms highlights the potential for unexpected pharmacological profiles even within seemingly targeted compound series. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: This compound is a potent and selective JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective effects against amyloid β-induced neurotoxicity in primary rat neurons. It also showed excellent selectivity over other protein kinases, including JNK1 and JNK2. []

Relevance: While structurally different from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, this compound highlights the use of a pyrimidine core linked to a piperidine ring and a complex benzimidazole moiety for achieving selective kinase inhibition. This example underscores the potential of incorporating diverse heterocyclic systems and substituents for developing potent and selective inhibitors. []

N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a)

Compound Description: This compound is a potent antifungal agent with high selectivity for Candida albicans (MIC50 = 0.16 μg/mL), showing significantly higher potency than the reference drugs gatifloxacin and fluconazole. []

Relevance: This compound, like (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, includes a 4-fluorophenyl group linked to a heterocyclic system. Although the core structure is different, the shared use of this motif suggests its potential contribution to biological activity. The specific antifungal activity of this compound highlights the importance of exploring diverse heterocyclic combinations for targeting specific pathogens. []

4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives

Compound Description: This series of compounds, including PF-5006739 (6), are potent and selective CK1δ/ε inhibitors. PF-5006739 demonstrated robust centrally mediated circadian rhythm phase-delaying effects and dose-dependently attenuated opioid drug-seeking behavior in a rodent operant reinstatement model. []

Relevance: These compounds highlight the exploration of 4-fluorophenyl and imidazole-containing structures for developing kinase inhibitors. While their core structure differs from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, the presence of a 4-fluorophenyl group linked to an imidazole ring in both cases suggests the potential importance of this motif for interacting with kinase targets. []

2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]-4H-1-benzopyran-4-one []

Compound Description: This compound showed the highest tumor-specificity among a series of 2-arylazolylchromones and 2-triazolylchromones, comparable to 5-fluorouracil and doxorubicin. It induced cytostatic growth inhibition and accumulation of G2+M phase cells. []

Relevance: This compound shares the 4-fluorophenyl-1H-imidazol-1-yl fragment with (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. The high tumor-specificity of this compound, attributed to its 3D shape, topological shape, size, ionization potential, and the presence of an imidazole ring, emphasizes the potential significance of this structural element for anticancer activity. []

R(+)-Methanandamide and Win55,212-2

Compound Description: These are synthetic cannabinoid receptor agonists. They induce apoptosis in mantle cell lymphoma (MCL) cells via a mechanism that involves ceramide accumulation and p38 MAPK activation. []

Relevance: While not directly structurally related to (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, these compounds highlight the exploration of different pharmacological approaches for targeting similar pathways and diseases. In this case, both sets of compounds focus on modulating cell signaling pathways for therapeutic benefits. []

(R)-5-((3-fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (VU0424465), N-cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide (VU0360172), 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE), ((4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone) (VU0409551), and 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: These are structurally diverse mGlu5 positive allosteric modulators (PAMs). These compounds were studied for their effects on acute desensitization of mGlu5 signaling in recombinant cells and primary murine neurons. The study revealed that they exhibit different intrinsic efficacies and modulatory capacities on receptor desensitization in a cell type-dependent manner. []

Relevance: While these compounds have a different core structure from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, they share the presence of a fluorophenyl group in their structures. This common feature highlights the frequent incorporation of fluorophenyl groups in drug design for various targets and therapeutic applications. []

Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone

Compound Description: This compound class serves as a starting material in the microwave-assisted metal-free synthesis of 2,8-diaryl-6-aminoimidazo[1,2-a]pyridine derivatives via amine-triggered benzannulation. []

Relevance: These compounds highlight a different application of imidazole-containing molecules in synthetic chemistry, particularly in the construction of fused heterocyclic systems. Comparing them to (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone underscores the versatility of imidazole-based structures in both medicinal chemistry and organic synthesis. []

[18F]FE@SUPPY (5-(2-[18F]fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate), [11C]Me@APPI (1-(3-([11C]methylamino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one), [18F]FE@SNAP (2-[18F]fluoroethyl3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), and [carbonyl-11C]WAY100635 (N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide)

Compound Description: These are PET tracers that have been investigated for their metabolic properties both in vitro and in vivo. These studies focused on understanding their enzymatic degradation pathways and their ability to cross the blood-brain barrier. []

Relevance: While structurally unrelated to (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, these compounds showcase the application of diverse chemical structures in the development of PET tracers for imaging studies. This comparison highlights the broad range of chemical structures that can be utilized for different research purposes. []

Afukozilirovannoe antibody to CD20 with fucose content of 60% or less of a total number related to Asn297 oligosaccharides and MDM2 inhibitors

Compound Description: This combination therapy involves an afukozilirovannoe antibody to CD20, a type of antibody with reduced fucose content, and an MDM2 inhibitor. This approach is designed to enhance the therapeutic efficacy against cancers characterized by CD20 and MDM2 expression. []

Relevance: This therapeutic strategy highlights the use of biologics, such as antibodies, in combination with small molecule inhibitors for treating cancer. While not directly structurally related to (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, this approach emphasizes the broader context of drug development and the importance of exploring different therapeutic modalities for addressing complex diseases. []

4-[4-(4-fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl]-pyridine, monohydrochloridem (SB203580), anthrax[1,9-cd]pyrazol-6(2H)-one (SP600125), and 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one (PD98059)

Compound Description: These compounds are inhibitors of p38, JNK, and MAPK signaling pathways, respectively. They were utilized in a study to investigate the impact of inhibiting these pathways on LPS-induced gene expression in human PBMCs. []

Relevance: Though not structurally related to (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, these compounds demonstrate the use of small molecule inhibitors for modulating specific signaling pathways involved in inflammatory responses. This comparison highlights the importance of understanding signaling pathways and their roles in various biological processes, which can guide the development of targeted therapies. []

2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone []

Compound Description: This compound serves as a key intermediate in the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives evaluated for their anti-HIV activity. []

Relevance: This compound, although structurally distinct from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, showcases the use of a piperazine ring linked to a nitroimidazole moiety. This structural element suggests a potential role in interacting with biological targets, particularly in the context of anti-HIV activity. []

4-Benzyloxy-6-[5-(3-methoxy-phenyl)-pyridin-3-yl]-2-pyridin-2-yl-pyrimidine, (4-Isopropyl-piperazin-1-yl)-{4-[5-(2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-phenyl}-methanone, and other pyrimidine derivatives

Compound Description: This series of pyrimidine derivatives was developed as inhibitors of kinases, demonstrating the versatility of the pyrimidine scaffold in targeting a variety of enzymes involved in crucial cellular processes. []

Relevance: The compound (4-Isopropyl-piperazin-1-yl)-{4-[5-(2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-phenyl}-methanone features a pyrimidine ring linked to a piperazine moiety via a methanone bridge, resembling the core structure of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. This structural similarity highlights the exploration of different heterocyclic rings and substituents attached to the pyrimidine core for modulating kinase inhibitory activity. []

N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and thioureas

Compound Description: These compounds, including N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides 2a-l and thioureas 3a-c, were investigated using QSAR analysis to understand the relationship between their structure and activity. The study involved semiempirical molecular orbital theory and density functional theory calculations. []

Relevance: These compounds, although structurally different from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, exemplify the use of piperazine rings linked to various aromatic and heterocyclic systems for exploring structure-activity relationships. []

(2S)-1-{[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethylamino]-acetyl}-pyrrolidine-2-carbonitrile, (2S)-1-{[1,1-dimethyl-3-(4-pyridin-3-yl-imidazol-1-yl)propylamino]-acetyl}-pyrrolidine-2-carbonitrile, and other DPP-4 inhibitors

Compound Description: These compounds are DPP-4 inhibitors, showcasing the diversity of structures that can be employed for targeting this enzyme. Their potential application in the treatment and/or prevention of Nonalcoholic Fatty Liver Disease (NAFLD) highlights the importance of DPP-4 inhibition in metabolic disorders. []

Relevance: While structurally distinct from (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone, these compounds demonstrate the exploration of various heterocyclic and acyclic systems for developing DPP-4 inhibitors. The inclusion of known DPP-4 inhibitors like sitagliptin, vildagliptin, saxagliptin, and alogliptin in this group provides context for understanding the structural diversity within this class of drugs. []

Properties

CAS Number

1173030-26-6

Product Name

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

IUPAC Name

(4-fluorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

Molecular Formula

C18H17FN6O

Molecular Weight

352.373

InChI

InChI=1S/C18H17FN6O/c19-15-3-1-14(2-4-15)18(26)24-9-7-23(8-10-24)16-11-17(22-12-21-16)25-6-5-20-13-25/h1-6,11-13H,7-10H2

InChI Key

CVLSYXRRUQLMSC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.